molecular formula C17H20N2O2 B2625922 2-cyclopentyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide CAS No. 946209-52-5

2-cyclopentyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Cat. No.: B2625922
CAS No.: 946209-52-5
M. Wt: 284.359
InChI Key: DIHSHQKSTXLKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a chemical compound with the molecular formula C17H20N2O2 . It is intended for research use only and is not for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group, an isoxazole ring, and a phenyl group . The isoxazole ring is a five-membered ring with three carbon atoms and two heteroatoms (one nitrogen and one oxygen). The phenyl group is a six-membered aromatic ring, and the cyclopentyl group is a five-membered aliphatic ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 284.359. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the literature .

Scientific Research Applications

Synthesis and Biological Applications

A study by Evren et al. (2019) explored the synthesis of related compounds involving thiazole derivatives. These compounds were evaluated for their anticancer activity, particularly against human lung adenocarcinoma cells, showing notable selectivity and inducing apoptosis in cancer cells, although not as effectively as the standard cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, which were used to create coordination complexes with Co(II) and Cu(II). These complexes showed significant antioxidant activity, highlighting the potential for such compounds in developing novel antioxidants (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Antimicrobial Evaluation

Darwish, Atia, and Farag (2014) conducted a study on isoxazole-based heterocycles, including the synthesis of related cyanoacetamides. These compounds exhibited promising results in in vitro antibacterial and antifungal activities, underscoring their potential use in pharmaceutical applications (Darwish, Atia, & Farag, 2014).

Crystal Structure and Interaction Analysis

Gouda et al. (2022) analyzed a compound structurally similar to 2-cyclopentyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide, focusing on its crystal structure and noncovalent interactions. This study provided insights into the molecular interactions and stability of such compounds, relevant for drug design and material science applications (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).

Safety and Hazards

The safety and hazards associated with 2-cyclopentyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide are not specified in the literature . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

Properties

IUPAC Name

2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(10-13-6-4-5-7-13)18-12-15-11-16(21-19-15)14-8-2-1-3-9-14/h1-3,8-9,11,13H,4-7,10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHSHQKSTXLKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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